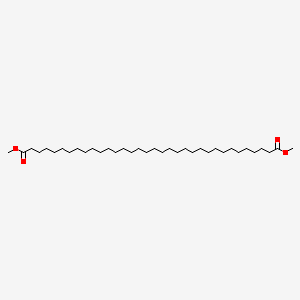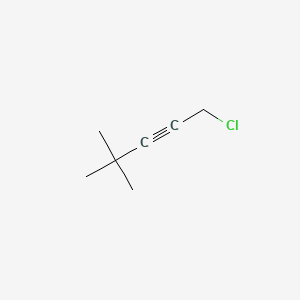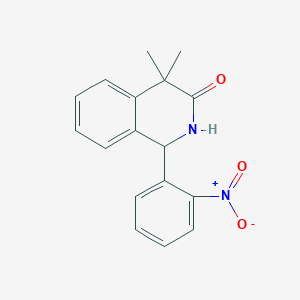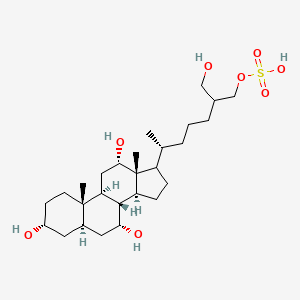
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is an organic compound that belongs to the class of brominated aromatic ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one typically involves the bromination of a precursor compound. A common synthetic route might include:
Starting Material: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Reducing agents (e.g., H2 with a catalyst, NaBH4), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactions: The bromine atoms and nitro group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the nitro group, leading to different reactivity and applications.
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one:
Uniqueness
2,3-Dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
57026-78-5 |
|---|---|
Formule moléculaire |
C16H13Br2NO4 |
Poids moléculaire |
443.09 g/mol |
Nom IUPAC |
2,3-dibromo-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C16H13Br2NO4/c1-23-13-8-4-11(5-9-13)16(20)15(18)14(17)10-2-6-12(7-3-10)19(21)22/h2-9,14-15H,1H3 |
Clé InChI |
CZIXWKTXPQIUKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













stannane](/img/structure/B14633397.png)

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
